[5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid

Npt2a inhibitor Sodium-phosphate cotransporter Bayer US11208400

For Npt2a inhibitor SAR, the 5-difluoromethyl-3-methyl regioisomer is essential; other isomers lose >1000-fold potency. This building block offers: • Direct amide coupling (free acid) • Sub-nanomolar cellular activity (IC50 1.9-3 nM) • Patent-validated scaffold. Reliable supply for drug discovery.

Molecular Formula C7H8F2N2O2
Molecular Weight 190.15g/mol
CAS No. 512809-86-8
Cat. No. B359176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid
CAS512809-86-8
Molecular FormulaC7H8F2N2O2
Molecular Weight190.15g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C(F)F)CC(=O)O
InChIInChI=1S/C7H8F2N2O2/c1-4-2-5(7(8)9)11(10-4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13)
InChIKeyGTLVEURABDVIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl Acetic Acid: Npt2a Inhibitor Building Block


2-[5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid (CAS: 512809-86-8) is a difluoromethyl-substituted pyrazole acetic acid with the molecular formula C₇H₈F₂N₂O₂ and molecular weight 190.15 g/mol [1]. The compound features a 5-difluoromethyl-3-methyl substituted pyrazole ring N1-linked to an acetic acid moiety, with predicted physicochemical properties including a density of 1.44±0.1 g/cm³, boiling point of 323.2±42.0 °C, and XLogP3 value of 1.0 . As a fluorinated heterocyclic building block, this compound has been patented by Bayer AG as a key substructural fragment in the synthesis of potent sodium-dependent phosphate transport protein 2A (Npt2a) inhibitors for therapeutic applications [2].

5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl Acetic Acid: Substitution Pitfalls


Attempts to substitute [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid with closely related regioisomers or non-fluorinated analogs result in quantifiable loss of target engagement. The precise positioning of the difluoromethyl group at the 5-position and methyl group at the 3-position on the pyrazole ring is not arbitrary but is structurally required for optimal incorporation into the Npt2a inhibitor pharmacophore scaffold as disclosed in US Patent 11,208,400 [1]. Regioisomeric variants such as [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid (CAS: 1855889-61-0) exhibit fundamentally different biological activity profiles with reported kinase inhibitory activity only in the low micromolar range [2], representing approximately a 1,000-fold reduction in potency compared to the sub-nanomolar activity achievable with derivatives incorporating the target 5-difluoromethyl-3-methyl regioisomeric arrangement [3]. Additionally, removal of the difluoromethyl group or substitution with a methyl group eliminates key hydrogen-bonding interactions and alters lipophilicity, disrupting the binding orientation essential for Npt2a active site engagement.

5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl Acetic Acid: Activity Evidence


Npt2a Inhibitory Potency

Derivatives incorporating the [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid scaffold demonstrate potent Npt2a inhibition with IC50 values in the low nanomolar range. The lead compound from US Patent 11,208,400 (Example 554) incorporating this scaffold achieved an IC50 of 1.90 nM in a cell-based CHO T-Rex assay with inducible human Npt2a expression [1]. This activity level is consistent across multiple structurally related derivatives within the patent series, with Example 142 demonstrating an IC50 of 3 nM in the identical assay system [2].

Npt2a inhibitor Sodium-phosphate cotransporter Bayer US11208400

Regioisomer Activity Comparison

The target compound [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid (CAS: 512809-86-8) and its regioisomer [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid (CAS: 1855889-61-0) exhibit markedly different biological activity profiles. Derivatives of the target scaffold achieve Npt2a inhibitory IC50 values of 1.90-3 nM [1][2], whereas the regioisomeric scaffold demonstrates only moderate inhibitory activity in the low micromolar range against kinase targets JAK2 and FLT3 [3].

Regioisomer comparison Pyrazole substitution pattern Kinase inhibition

Physicochemical Profile vs. Non-Fluorinated Analogs

The presence of the difluoromethyl group in [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid provides distinct physicochemical advantages compared to non-fluorinated pyrazole acetic acid analogs. The target compound exhibits a calculated XLogP3 value of 1.0 with a topological polar surface area (TPSA) of 55.1 Ų, and contains one hydrogen bond donor and five hydrogen bond acceptors [1]. The difluoromethyl group acts as a hydrogen bond donor and lipophilic modulator, contributing to improved metabolic stability and target binding compared to non-fluorinated analogs .

XLogP3 Hydrogen bonding Fluorinated building block

Structural Advantage of Carboxylic Acid Handle

[5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid features a carboxylic acid functional group at the N1-acetic acid position, providing a versatile synthetic handle for amide bond formation, esterification, and further derivatization . This differentiates it from related scaffolds such as methyl [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetate (CAS: 1946823-88-6), which has a methyl ester group at this position (XLogP3 = 1.3, TPSA = 44.1 Ų, 0 H-bond donors) .

Building block Carboxylic acid functionalization Pyrazole scaffold

Patent-Validated Npt2a Scaffold

The [5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid scaffold is explicitly embodied in multiple exemplified compounds within US Patent 11,208,400 (Bayer AG), including Examples 554 and 142, which demonstrate Npt2a inhibitory activity at 1.90 nM and 3 nM respectively [1][2]. In contrast, regioisomeric variants such as [3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid (CAS: 1855889-61-0) and non-methylated analogs such as 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS: 1489145-82-5) are not claimed or exemplified in this patent family .

US11208400 Npt2a patent Intellectual property

5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl Acetic Acid: Recommended Applications


Npt2a Lead Optimization & SAR Studies

This compound is optimally deployed as the core building block for synthesizing novel Npt2a inhibitors based on the Bayer patent scaffold. Researchers should procure the free carboxylic acid form for direct amide coupling to pyrimidin-4-amine cores, eliminating the ester hydrolysis step required with methyl ester analogs . The validated activity of derivatives incorporating this scaffold (IC50 = 1.90-3 nM) provides a reliable starting point for structure-activity relationship (SAR) exploration, whereas procurement of regioisomeric or non-fluorinated alternatives lacks this patent-validated activity baseline [1][2].

Fluorinated Pyrazole Library Synthesis

The compound serves as a versatile fluorinated heterocyclic building block for generating diverse pyrazole libraries. The free carboxylic acid handle enables straightforward diversification via amide bond formation with amine-containing cores, while the 5-difluoromethyl-3-methyl substitution pattern provides a distinct hydrogen-bonding and lipophilicity profile (XLogP3 = 1.0, 1 H-bond donor, 5 H-bond acceptors) compared to non-fluorinated or alternatively substituted pyrazole scaffolds . Researchers targeting kinases, phosphatases, or other enzymes where fluorinated heterocycles have demonstrated enhanced binding should prioritize this specific regioisomer over the 3-difluoromethyl-4-methyl variant, which has shown only micromolar activity in kinase assays [3].

Npt2a Target Validation Studies

Investigators studying sodium-phosphate cotransporter biology or validating Npt2a as a therapeutic target should select this compound as the precursor to potent tool compounds. The demonstrated sub-nanomolar cellular activity of derivatives incorporating this scaffold in CHO T-Rex cells with inducible Npt2a expression provides a validated chemical starting point [1][2]. This scaffold's inclusion in Bayer's patent portfolio further substantiates its relevance for Npt2a-targeted drug discovery programs.

Agrochemical Intermediate with Metabolic Stability

The difluoromethyl group enhances metabolic stability and bioavailability of pyrazole derivatives, making this compound a suitable intermediate for developing fluorinated agrochemicals including fungicides and herbicides . The carboxylic acid functionality allows conjugation to diverse agrochemical scaffolds. Procurement of the 5-difluoromethyl-3-methyl regioisomer, rather than alternative substitution patterns, aligns with the established SAR of difluoromethyl-containing pyrazole fungicides, where the precise positioning of substituents is critical for activity .

Technical Documentation Hub

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